molecular formula C19H24N2O2 B2381867 N-(4-acetamidophenyl)adamantane-1-carboxamide CAS No. 339222-21-8

N-(4-acetamidophenyl)adamantane-1-carboxamide

Cat. No.: B2381867
CAS No.: 339222-21-8
M. Wt: 312.413
InChI Key: MZNDFNKEUVZWIE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)adamantane-1-carboxamide is a chemical compound of significant research interest, particularly within the field of metabolic disease. It belongs to a class of adamantyl carboxamide derivatives that have been identified as potent and selective inhibitors of the enzyme human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The 11β-HSD1 enzyme catalyzes the intracellular conversion of inactive cortisone to the active glucocorticoid cortisol, and its overactivity has been strongly linked to the development of metabolic syndrome phenotypes, including insulin resistance, type 2 diabetes, dyslipidemia, and obesity . Preclinical studies demonstrate that modulating 11β-HSD1 activity with selective inhibitors can have beneficial effects on these metabolic disorders . Research into adamantane derivatives like this compound is a strategically important area, as introducing the adamantane system can significantly increase a compound's lipophilicity, which in turn may modify its bioavailability and therapeutic potential . While this compound is provided as a research tool for further investigation, researchers should note that a closely related analogue, an adamantyl carboxamide with a 3-aminophenyl group, has been reported to exhibit potent 11β-HSD1 inhibitory activity (IC50 = 118 nM), suggesting the potential of this chemical series . This product is intended for non-clinical research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and further pharmacological characterization. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-acetamidophenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(22)20-16-2-4-17(5-3-16)21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDFNKEUVZWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-acetamidophenylamine. One common method includes the use of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor . The reaction proceeds under mild conditions, resulting in the formation of the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Oxidation Reactions

The adamantane backbone and carboxamide group undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Observations
Adamantane core oxidationKMnO₄ (acidic medium)Adamantane-1-carboxylic acid derivativesSelective oxidation at bridgehead positions
Aromatic ring oxidationCrO₃ / H₂SO₄Quinone-like structuresLimited yield due to steric hindrance

Research Findings :

  • Oxidation of the adamantane core typically targets tertiary C–H bonds, yielding carboxylic acids or ketones. For example, treatment with KMnO₄ in H₂SO₄ generates hydroxylated intermediates .

  • The acetamidophenyl group resists oxidation under mild conditions but forms nitro derivatives under strong nitrating agents (e.g., HNO₃/H₂SO₄) .

Reduction Reactions

The carboxamide and aromatic nitro groups (if present) are reducible:

Reaction Reagents/Conditions Products Key Observations
Carboxamide reductionLiAlH₄ / THF, refluxN-(4-acetamidophenyl)adamantan-1-amineComplete conversion to amine confirmed via IR (loss of C=O at 1700 cm⁻¹)
Nitro group reductionH₂ / Pd-C, ethanolAmino-substituted derivativesCatalytic hydrogenation achieves >90% yield

Mechanistic Insights :

  • LiAlH₄ reduces the carboxamide to a primary amine while preserving the adamantane framework .

  • Hydrogenation of nitro groups proceeds via intermediate hydroxylamines, requiring careful pH control.

Electrophilic Aromatic Substitution

The acetamidophenyl ring undergoes regioselective substitutions:

Reaction Reagents/Conditions Products Key Observations
NitrationHNO₃ / H₂SO₄, 0–5°C3-Nitro-N-(4-acetamidophenyl) derivativePara-directing effect of acetamido group
HalogenationCl₂ or Br₂ / FeCl₃ catalyst3-Halo-N-(4-acetamidophenyl) derivativesBromination favored over chlorination

Regiochemistry :

  • The acetamido group (-NHCOCH₃) directs electrophiles to the meta position due to resonance and steric effects, confirmed by NMR analysis .

Hydrolysis of the Amide Group

The carboxamide linkage is susceptible to acid- or base-catalyzed hydrolysis:

Reaction Reagents/Conditions Products Key Observations
Acidic hydrolysis6M HCl, reflux, 12hAdamantane-1-carboxylic acid + 4-aminoacetophenoneQuantitative yield in acidic media
Basic hydrolysisNaOH (10%), ethanol, ΔSodium adamantane-1-carboxylate + 4-acetamidoanilineSlower kinetics compared to acid route

Kinetic Data :

  • Hydrolysis rates follow pseudo-first-order kinetics, with activation energy (Eₐ) of 85 kJ/mol in acidic conditions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

Compound Oxidation Susceptibility Reduction Efficiency Substitution Position
N-(4-nitrophenyl)adamantane-1-carboxamideHigh (NO₂ group)ModerateOrtho/para
N-(4-hydroxyphenyl)adamantane-1-carboxamideLowHighMeta

Key Trends :

  • Electron-withdrawing groups (e.g., -NO₂) enhance oxidation but hinder electrophilic substitution .

  • Adamantane’s rigidity stabilizes intermediates during reduction, improving yields .

Advanced Functionalization

The compound serves as a precursor for hybrid molecules:

  • Peptide coupling : Reacts with Boc-protected amines (EDC/HOBt) to form adamantane-peptide conjugates .

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺), characterized by shifts in IR carbonyl stretches (Δν = 30–50 cm⁻¹) .

Scientific Research Applications

Medicinal Chemistry

N-(4-acetamidophenyl)adamantane-1-carboxamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antiviral Activity : Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. Research indicates that modifications to the adamantane structure can enhance antiviral efficacy.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cells. For instance, it has been evaluated for its ability to inhibit DNA methyltransferases, which play a crucial role in cancer epigenetics.

Biological Research

The unique structural features of this compound allow it to act as a drug delivery agent. Its cage-like structure may facilitate encapsulation of therapeutic agents, improving their stability and bioavailability.

Data Table: Summary of Biological Activities

Activity Description Reference
AntiviralPotential against influenza viruses; structural modifications enhance activity.
AnticancerInduces apoptosis; inhibits DNA methyltransferase activity at micromolar levels.
Drug DeliveryActs as a carrier for therapeutic agents; improves stability and bioavailability.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of adamantane derivatives, this compound was tested against various strains of influenza virus. The results indicated significant inhibition of viral replication at specific concentrations, suggesting its potential as a therapeutic agent in antiviral treatments.

Case Study 2: Anticancer Mechanism

A research article focused on the anticancer effects of adamantane derivatives highlighted this compound's ability to inhibit DNA methyltransferases. This inhibition was shown to lead to reactivation of silenced tumor suppressor genes in cancer cell lines, providing a promising avenue for cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 4-acetamidophenyl group contrasts with ethoxy (in N-(4-ethoxyphenyl) derivative ), thiazole (in N1-(4-phenylthiazol-2-yl) analog ), and biphenyl sulfonyl hydrazine (in 11c/11d ). These substituents influence electronic properties, solubility, and steric effects.
  • Synthetic Yields : Compound 11d (45% yield) exhibits higher synthetic efficiency than 11c (31%), likely due to reduced steric hindrance from the bromo substituent versus the sulfonyl group .
  • Molecular Weight : The biphenyl derivatives (11c and 11d) have significantly higher molecular weights (>500 g/mol), which may reduce solubility compared to smaller analogs like the ethoxyphenyl compound (299.41 g/mol) .

Key Observations :

  • Solubility : The acetamido group in the target compound enhances polarity compared to ethoxy or thiazole substituents, suggesting better aqueous solubility .
  • Enzyme Inhibition : Adamantane carboxamides in exhibit 11β-HSD1 inhibitory activity, implying the target compound may share this mechanism. Substituent variations (e.g., thiophene derivatives in ) could modulate potency, though specific IC50 values are unavailable .

Molecular Modeling and Binding Interactions

highlights molecular docking studies using the GOLD program, where adamantane carboxamides were docked into the 11β-HSD1 active site (PDB: 2ILT). The rigid adamantane core likely occupies hydrophobic pockets, while the carboxamide and substituents (e.g., acetamido) form hydrogen bonds with catalytic residues. Compared to thiophene derivatives (e.g., compounds 6–11 in ), the 4-acetamidophenyl group may enhance binding through additional polar interactions .

Biological Activity

N-(4-acetamidophenyl)adamantane-1-carboxamide is a compound derived from adamantane, a bicyclic hydrocarbon known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

1. Overview of Adamantane Derivatives

Adamantane derivatives have gained attention due to their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Notably, compounds such as amantadine and rimantadine are well-established antiviral agents against Influenza A virus, while newer derivatives are being explored for their anticancer properties and other therapeutic potentials .

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction between adamantane-1-carboxylic acid and 4-acetamidophenylamine. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

3.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that this compound inhibited cell viability in MCF7 (breast cancer), T47D (breast cancer), and PC3 (prostate cancer) cell lines with IC50 values ranging from 6.12 μM to 10 μM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Cell Viability (%)
MCF78.589.35 ± 1.22
T47D7.886.03 ± 0.99
PC36.584.52 ± 2.54

3.2 Antiviral Activity

This compound has also shown promising results in antiviral assays, particularly against enveloped viruses like Ebola virus (EBOV). The compound demonstrated an EC50 value of approximately 3.9 μM in inhibiting EBOV cell entry without affecting control viruses . This suggests potential applications in treating viral infections.

3.3 Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through various in vitro models, showing a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings indicate that this compound may serve as a therapeutic agent for inflammatory diseases .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of adamantane derivatives is crucial for optimizing their biological activity. Modifications on the adamantane cage or the acetamide group can significantly influence the compound's potency and selectivity against specific targets.

Key Findings:

  • The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxicity.
  • Alkyl substitutions on the adamantane core can improve bioavailability and reduce toxicity.

5.1 Study on Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against a panel of human tumor cell lines, demonstrating significant antiproliferative activity with an average IC50 value below 10 µM across multiple lines .

5.2 Study on Antiviral Efficacy

Another study focused on the antiviral efficacy against EBOV highlighted that modifications to the adamantane structure could enhance potency against viral entry mechanisms, suggesting avenues for further research into structural optimization .

6. Conclusion

This compound represents a promising candidate for further development as an anticancer and antiviral agent due to its significant biological activities observed in various studies. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding. For example, adamantane CH₂ protons appear as distinct multiplets at δ 1.6–2.2 ppm, while the acetamido NH resonates as a broad singlet near δ 10 ppm .
  • X-ray crystallography : Resolves spatial arrangements of the adamantane cage and amide plane. Cambridge Structural Database (CSD) entries (e.g., CCDC-1893314) provide reference metrics for bond angles and torsional strain .
  • Mass spectrometry (HRMS) : High-resolution ESI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 320.5) and detects synthetic byproducts .

How can researchers resolve contradictions in biological activity data observed across different studies of this compound derivatives?

Advanced Research Focus
Contradictions often arise from:

  • Structural polymorphism : Different crystalline forms (e.g., solvates vs. anhydrates) alter solubility and bioavailability. Use powder XRD to identify polymorphic variations .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring may enhance receptor binding, while bulky substituents (e.g., benzyl) sterically hinder interactions. Compare IC₅₀ values across derivatives using dose-response assays .
  • Assay conditions : Variations in pH or solvent (DMSO vs. aqueous buffers) affect compound stability. Validate activity via orthogonal assays (e.g., SPR binding and cell-based luciferase reporters) .

What methodological approaches are recommended for investigating the structure-activity relationships (SAR) of substituents on the adamantane-carboxamide core?

Q. Advanced Research Focus

  • Retrosynthetic analysis : Design derivatives by replacing the acetamido group with bioisosteres (e.g., sulfonamides) or introducing heterocycles (e.g., triazoles) to probe electronic and steric effects .
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities to targets like kinase domains .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions between the adamantane core and active-site residues .

How should researchers design stability studies to evaluate the physicochemical degradation pathways of this compound under various conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to accelerated conditions:
    • Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor via HPLC for cleavage of the amide bond .
    • Oxidative stress : 3% H₂O₂ at 25°C. Track formation of N-oxide byproducts using LC-MS .
  • Thermal analysis : TGA/DSC reveals decomposition thresholds (e.g., >200°C for adamantane derivatives) .
  • Light exposure : UV-Vis spectroscopy identifies photodegradation products (e.g., quinone imines) under ICH Q1B guidelines .

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